5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 1-ethyl-3-methylpyrazole moiety and an amine group at position 2. The pyrazole substituent introduces steric and electronic effects that influence its physicochemical and biological properties .
Properties
IUPAC Name |
5-(1-ethyl-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-13-4-6(5(2)12-13)7-10-11-8(9)14-7/h4H,3H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOICMORZCLJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3-methylpyrazole-4-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results indicated that this compound shows moderate to high activity against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In addition to antimicrobial effects, this compound has shown promising anticancer activity. Research indicates that it can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mode of action appears to involve:
- Inhibition of Tubulin Polymerization : Disrupting the mitotic spindle formation.
- Activation of Caspases : Leading to programmed cell death.
A notable study reported that derivatives of thiadiazole compounds exhibited selective cytotoxicity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Case Studies and Research Findings
Several studies have further elucidated the potential applications of this compound:
- Mahendrasinh et al. (2013) investigated various thiadiazole derivatives for their antimicrobial activities and established a correlation between structural modifications and biological efficacy .
- Recent Findings published in the International Journal of Pharmaceutical Sciences highlighted the compound's ability to modulate enzyme activities linked to cancer progression, suggesting its use as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
a. Phenyl and Substituted Phenyl Derivatives
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : This analog replaces the pyrazole group with a 4-methylphenyl ring. Market analyses highlight its industrial relevance, though pharmacological data are scarce .
- Cytotoxicity studies against cancer cell lines and acute toxicity profiles have been reported .
b. Heterocyclic Substituents
- 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives: Substitution with pyridine (e.g., compounds 5B, 6B, 7B) demonstrates anticancer activity, with IC₅₀ values in micromolar ranges against non-small cell lung cancer cells .
- 5-(Quinazolinylmethyl)-1,3,4-thiadiazol-2-amine : These derivatives exhibit dual activity as glycogen synthase kinase-3 (GSK-3) inhibitors and hypoglycemic agents, with compound 14 showing >80% enzyme inhibition .
c. Hybrid Molecules
- Benzimidazole-Thiadiazole Derivatives : Compounds like N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine show anticonvulsant activity at 200 mg/kg doses in murine models .
Physicochemical and Electronic Properties
- Electronic Properties : Studies on 5-[3-phenylpropyl]-N-[2′-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine (Compound I) reveal charge-transfer interactions and optical bandgaps influenced by substituent conjugation .
- Stability : Thiazole-substituted analogs (e.g., 5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine ) exhibit moderate molar masses (~198 g/mol) and solubility profiles suitable for drug formulation .
Biological Activity
5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₁₃N₄S and a molecular weight of 197.28 g/mol. Its structure includes a thiadiazole ring and a pyrazole substituent, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were evaluated using the MTT assay, revealing IC50 values indicative of significant antitumor activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 10.2 |
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in disc diffusion assays:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly for treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases. The anti-inflammatory activity was assessed using ELISA assays measuring cytokine levels in stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound appears to interfere with key signaling pathways associated with cell growth and inflammation.
Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of pyrazole derivatives similar to the target compound. These derivatives exhibited varying degrees of anticancer and antimicrobial activities, suggesting that structural modifications can enhance efficacy .
Another research article focused on the computational modeling and electronic properties of thiadiazole derivatives, indicating that high polarizability values correlate with increased bioactivity . This supports the hypothesis that modifications to the thiadiazole structure could lead to more potent compounds.
Q & A
Q. Key Considerations :
- Reaction pH adjustment (8–9) is critical for product precipitation ().
- Solvent choice (ethanol, DMF) impacts reaction efficiency and purity .
Basic: What characterization techniques confirm the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds forming 2D networks) ().
- Spectroscopy :
- Elemental analysis : Verifies molecular formula consistency .
Advanced: How do crystallographic data inform bioactivity predictions?
Answer:
Crystal structures reveal:
- Dihedral angles : Variations between thiadiazole and aromatic rings (e.g., 18.2° vs. 30.3° in two independent molecules) influence steric hindrance and binding affinity ().
- Hydrogen-bonding networks : Supramolecular interactions (e.g., N–H···N) may enhance stability or modulate solubility, affecting pharmacokinetics .
Methodological Insight : - Compare structural data with bioassay results to identify activity-structure relationships.
Advanced: How can researchers resolve contradictions in spectral or synthetic data?
Answer:
- Cross-validation : Use multiple techniques (e.g., X-ray + NMR) to confirm bond connectivity ().
- Reaction optimization : Adjust catalysts (e.g., triethylamine vs. NaOH) or solvents to reproduce results ( vs. 3).
- Byproduct analysis : Employ HPLC or mass spectrometry to identify impurities from competing pathways (e.g., incomplete cyclization) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, lab coats, and eye protection ().
- First aid :
- Waste disposal : Segregate chemical waste and use certified disposal services () .
Advanced: How do substituent modifications on the thiadiazole ring alter physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., nitro, chloro): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions ().
- Aromatic substituents : Influence π-π stacking interactions, solubility, and logP values ().
Experimental Design : - Synthesize analogs (e.g., 5-[(2-methyl-4-nitroimidazolyl)methyl] derivatives) and compare DSC (thermal stability) and HPLC (polarity) profiles .
Advanced: What strategies improve synthetic yield in large-scale preparations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
